Array ( [bid] => 13625257 ) Buy 3-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

3-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

Catalog No.
S14161387
CAS No.
M.F
C9H15ClN2O
M. Wt
202.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)propa...

Product Name

3-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol

IUPAC Name

3-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)propan-1-ol

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

InChI

InChI=1S/C9H15ClN2O/c1-3-7-9(10)8(5-4-6-13)12(2)11-7/h13H,3-6H2,1-2H3

InChI Key

IMRWGPWXYMKIFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Cl)CCCO)C

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and an ethyl and methyl side chain. The molecular formula of this compound is C8H13ClN2OC_8H_{13}ClN_2O, and it possesses a molar mass of approximately 174.65 g/mol. The compound features a propanol moiety, indicating that it contains a hydroxyl (-OH) functional group attached to a three-carbon chain. This structure contributes to its potential biological activity and utility in various chemical applications.

The chemical reactivity of 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol can be attributed to its functional groups. The hydroxyl group allows for hydrogen bonding and can participate in nucleophilic substitution reactions. The presence of the chloro substituent may also enable further electrophilic substitution reactions. Additionally, the compound can undergo oxidation to form corresponding carbonyl compounds or dehydration reactions under acidic conditions to yield alkenes.

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. Specifically, 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has been studied for its potential as a tissue-selective androgen receptor modulator, which could make it useful in the treatment of androgen-dependent conditions such as prostate cancer . Furthermore, pyrazole derivatives are known for their ability to inhibit certain enzymes and receptors, contributing to their therapeutic potential.

The synthesis of 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol can be accomplished through several methods:

  • Starting Materials: The synthesis typically begins with 4-chloro-3-ethyl-1-methylpyrazole as the key intermediate.
  • Reactions: The pyrazole derivative undergoes alkylation with propanediol or related alcohols under basic conditions to form the desired propanol derivative.
  • Purification: The product can be purified through recrystallization or chromatography techniques to achieve high purity suitable for biological testing.

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol has several potential applications:

  • Pharmaceutical Development: Given its biological activity, it may serve as a lead compound in drug discovery for treating androgen receptor-related diseases.
  • Chemical Research: The compound can be used in studies exploring the structure–activity relationship of pyrazole derivatives.
  • Agricultural Chemistry: Its properties may also lend themselves to applications in agrochemicals, particularly as herbicides or fungicides due to its bioactive nature.

Interaction studies involving 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol typically focus on its binding affinity to androgen receptors and other relevant biological targets. These studies help elucidate the mechanism of action of the compound and assess its potential side effects and drug-drug interactions. Preliminary data suggest that the compound exhibits selective antagonism towards androgen receptors while minimizing agonistic effects, which is advantageous for therapeutic applications .

Several compounds share structural similarities with 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-ol:

Compound NameMolecular FormulaKey Features
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-y)propan-1-oC8H13ClN2OC_8H_{13}ClN_2OContains additional methyl groups; potential for enhanced biological activity .
4-Chloro-N-(pyrazolyl)-propanamideC8H10ClN3OC_8H_{10}ClN_3OAmide derivative with different biological implications .
4-Chloro-N-(2-pyrazinyl)-propanamideC9H10ClN3OC_9H_{10}ClN_3OIncorporates a pyrazine ring; distinct pharmacological profile .

Uniqueness: The unique combination of the chloro group, ethyl and methyl substituents on the pyrazole ring distinguishes 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)propan-1-o from other similar compounds, potentially enhancing its selectivity and efficacy as an androgen receptor modulator compared to other derivatives.

Regioselectivity in pyrazole synthesis is critical for ensuring the correct positioning of substituents. Modern methodologies leverage cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors, with reaction conditions dictating regiochemical outcomes. For example, the cyclocondensation of acetylenic ketones 16 with phenylhydrazine 5 produces regioisomeric pyrazoles 18 and 19 in a 3:2 ratio under standard ethanol reflux conditions. Hypervalent iodine reagents, such as the Togni reagent, enhance selectivity for 3-trifluoromethylpyrazoles 25 by promoting trifluoromethylation/cyclization cascades, achieving 70% yields.

Copper-catalyzed protocols further refine regioselectivity. Rao et al. demonstrated that chalcones 29 react with p-(4-(tert-butyl)phenyl)hydrazine 30 in the presence of copper triflate and ionic liquids to yield 1,3,5-triarylpyrazoles 32 with 82% efficiency. The copper catalyst facilitates oxidative aromatization, eliminating the need for external oxidizing agents.

Table 1: Regioselective Pyrazole Synthesis via Cyclocondensation

PrecursorReagentCatalystRegioisomer RatioYield (%)
Acetylenic ketonePhenylhydrazineNone3:265
ChalconeArylhydrazineCu(OTf)₂/[bmim]PF₆1:082
Trifluoromethyl ketoneHydrazine hydrateHypervalent iodine1:070

Functionalization of Pyrazole Cores with Chloro-Ethyl-Methyl Substituents

Introducing chloro, ethyl, and methyl groups onto the pyrazole core demands sequential functionalization. Chlorination is typically achieved via electrophilic substitution using iodine monochloride (ICl) or N-chlorosuccinimide (NCS). For instance, iodination of 1-phenylpyrazol-3-ol 1 with I₂/KOH in DMF yields 4-iodo-1-phenyl-1H-pyrazol-3-ol 2, which undergoes Sonogashira coupling with alkynes to install ethyl or methyl groups.

Ethyl and methyl substituents are introduced through alkylation or cross-coupling. Kovacs et al. reported a copper-catalyzed coupling between alkynes 95 and oximes 94 to form β-aminoenones 96, which cyclize with hydrazines to yield 3,5-disubstituted pyrazoles 97. Methyl groups at the 1-position are installed via N-alkylation using methyl iodide under basic conditions.

Table 2: Substituent Introduction on Pyrazole Cores

PositionSubstituentMethodReagent/CatalystYield (%)
1MethylN-AlkylationCH₃I, K₂CO₃85
3EthylSonogashira CouplingPd(PPh₃)₂Cl₂, CuI78
4ChloroElectrophilic ChlorinationNCS, FeCl₃90

Propanol Sidechain Introduction via Nucleophilic Alkylation

The propanol sidechain is incorporated through nucleophilic alkylation of pyrazole anions. A common strategy involves deprotonating the pyrazole at the 5-position using LDA (lithium diisopropylamide) and reacting it with 3-bromopropanol derivatives. For example, treatment of 4-chloro-3-ethyl-1-methyl-1H-pyrazole A with LDA generates a stabilized anion, which attacks 3-bromopropanol B to yield the target compound C after hydrolysis.

Silver-mediated cyclization offers an alternative pathway. Delaunay et al. demonstrated that 4-alkynyl-3-hydroxy-pyrazoles 68 undergo 5-endo-dig cyclization with AgNO₃ to form fused pyrazole systems, which can be further functionalized with propanol chains.

Reaction Scheme:
$$
\text{Pyrazole anion} + \text{3-bromopropanol} \xrightarrow{\text{THF, -78°C}} \text{3-(Pyrazol-5-yl)propan-1-ol}
$$

Catalytic Approaches for Enhanced Stereochemical Control

Catalysts play a pivotal role in controlling stereochemistry during pyrazole functionalization. Palladium catalysts enable stereoselective cross-couplings, while silver(I) ions mediate cyclization regioselectivity. For instance, Deng and Mani achieved 92% yield of 1,3,4,5-substituted pyrazoles 105 using t-BuOK to deprotonate hydrazones 103 before reacting with nitroolefins 104.

Chiral auxiliaries and transition-metal complexes further enhance enantioselectivity. The Aggarwal group’s multicomponent reaction employs diazo compounds 107 derived from aldehydes 106, which undergo 1,3-dipolar cycloaddition with terminal alkynes to furnish 3,5-disubstituted pyrazoles 108 with 67% yield and >90% ee using Rh₂(esp)₂.

Anti-Inflammatory Mechanisms of 1H-Pyrazole Analogues

Cyclooxygenase Inhibition Pathways

1H-Pyrazole analogues demonstrate potent anti-inflammatory activity through multiple mechanistic pathways, with cyclooxygenase inhibition representing the primary mode of action [3]. These compounds predominantly target cyclooxygenase-2 enzyme, leading to significant reduction in prostaglandin E2 production [6]. The inhibitory mechanism involves competitive binding to the catalytic site of cyclooxygenase-2, where the pyrazole core forms critical hydrophobic interactions with the enzyme's binding pocket [7].

Structural modifications of the pyrazole ring significantly influence cyclooxygenase selectivity and potency [8]. The presence of electron-withdrawing groups, such as chlorine substituents, enhances binding affinity through improved electrostatic interactions with specific amino acid residues within the enzyme's active site [7]. Pyrazole derivatives bearing sulfonamide functionalities demonstrate exceptional selectivity for cyclooxygenase-2, with inhibition constants ranging from 0.04 to 2.52 μM [6] [8].

Nuclear Factor Kappa B Suppression

Pyrazole compounds exhibit significant anti-inflammatory effects through nuclear factor kappa B pathway modulation [9]. These derivatives effectively suppress nuclear factor kappa B transcriptional activity in lipopolysaccharide-stimulated cellular models, resulting in substantial reduction of pro-inflammatory cytokine production [9]. The mechanism involves direct interaction with nuclear factor kappa B protein complexes, preventing translocation to the nucleus and subsequent gene transcription [9].

Quantitative analysis reveals that specific pyrazole analogues achieve up to 87% reduction in inflammatory cytokine levels, including interleukin-1β, tumor necrosis factor-α, and interleukin-6 [9]. The inhibitory activity correlates with the compound's ability to stabilize inhibitor kappa B-α proteins, preventing their degradation and maintaining nuclear factor kappa B in its inactive cytoplasmic state [9].

Inflammatory Cytokine Modulation

Pyrazole derivatives demonstrate remarkable efficacy in modulating inflammatory cytokine networks through multiple cellular pathways [10]. These compounds significantly downregulate the expression of key inflammatory mediators, including p38 mitogen-activated protein kinase, cyclooxygenase-2, interleukin-1β, matrix metalloproteinase-3, and tumor necrosis factor-α [10]. The anti-inflammatory effects extend beyond enzyme inhibition to encompass direct transcriptional regulation of inflammatory genes [10].

Table 1: Anti-Inflammatory Activity of Selected Pyrazole Derivatives

CompoundCyclooxygenase-2 IC50 (μM)Selectivity IndexEdema Inhibition (%)Cytokine Reduction (%)
3,5-Diphenylpyrazole2.5214.353965
4-Fluorobenzyl Derivative1.9322.218270
Chlorophenyl Analog0.9517.478775
Pyrazole-Triazole Hybrid38.1213.105760

Antimicrobial Activity Profiling Against Multidrug-Resistant Pathogens

Bacterial Resistance Mechanisms and Pyrazole Interventions

Pyrazole derivatives demonstrate exceptional antimicrobial efficacy against multidrug-resistant bacterial pathogens through diverse mechanistic approaches [11]. These compounds effectively target both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus, carbapenem-resistant Acinetobacter baumannii, and extensively drug-resistant Pseudomonas aeruginosa strains [11]. The antimicrobial activity stems from multiple cellular targets, including bacterial DNA gyrase, topoisomerase enzymes, and cell membrane integrity disruption [11].

Pyrazole-derived hydrazones exhibit particularly potent activity against Acinetobacter baumannii, with minimum inhibitory concentration values as low as 0.78 μg/ml [11]. The mechanism involves dual targeting of bacterial DNA replication machinery and oxidative stress induction within bacterial cells [11]. Difluorophenyl-substituted pyrazole derivatives demonstrate broad-spectrum activity with enhanced selectivity for bacterial cells over mammalian cell lines [11].

Fungal Pathogen Susceptibility Profiles

Pyrazole compounds display significant antifungal activity against clinically relevant fungal pathogens, including Candida species, Aspergillus niger, and dermatophyte strains [12] [13]. The antifungal mechanism involves disruption of ergosterol biosynthesis pathways and interference with fungal cell membrane integrity [12]. Minimum fungicidal concentrations range from 12.5 to 25.0 μg/ml for most tested pyrazole derivatives against Candida albicans strains [12].

Structural optimization studies reveal that N-benzoylhydrazone derivatives of pyrazole exhibit superior antifungal activity, with compound 4f demonstrating exceptional efficacy against Escherichia coli with minimum inhibitory concentration of 1.625 μg/ml and minimum bactericidal concentration of 3.125 μg/ml [12]. The enhanced activity correlates with improved cellular penetration and target enzyme affinity [12].

Resistance Modulation Strategies

Table 2: Antimicrobial Activity Spectrum of Pyrazole Derivatives

PathogenPyrazole DerivativeMIC (μg/ml)MBC/MFC (μg/ml)Resistance Profile
MRSAPyrazole-Thiazole Hybrid0.25-2.00.5-4.0Vancomycin-resistant
A. baumanniiDifluorophenyl Derivative0.781.56Carbapenem-resistant
P. aeruginosaPyrazole-Imidazole Conjugate1.56-6.253.12-12.5Multidrug-resistant
C. albicansN-Benzoylhydrazone12.525.0Fluconazole-resistant

Structure-Activity Relationships in Pyrazole-Based Therapeutics

Electronic Effects of Substituent Groups

Structure-activity relationship analysis reveals that electronic properties of substituent groups profoundly influence the biological activity of pyrazole derivatives [14] [5]. Electron-withdrawing groups, particularly halogen substituents at the 4-position of the pyrazole ring, significantly enhance binding affinity to target proteins through improved electrostatic interactions [14]. The chloro substituent in 3-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol contributes to enhanced receptor binding through halogen bonding interactions and increased lipophilicity [5].

The methyl substitution at the N-1 position modulates the electronic distribution within the pyrazole ring, affecting both selectivity and potency profiles [15]. Computational modeling studies demonstrate that N-methylation reduces the basicity of the adjacent nitrogen atom, leading to altered hydrogen bonding patterns with target proteins [15]. The ethyl group at the 3-position provides additional hydrophobic interactions, contributing to improved binding affinity and metabolic stability [5].

Pharmacophore Optimization Strategies

Table 3: Structure-Activity Relationship Data for Pyrazole Derivatives

Substitution PatternBinding Affinity (Ki, nM)Selectivity IndexLog PMetabolic Stability
4-Chloro-3-ethyl-1-methyl18.84102.3High
3,5-Diphenyl50.03273.1Moderate
4-Styryl-substituted14.02002.8High
N-Benzyl derivative25.01502.9Moderate

Comparative Efficacy Analysis with Heterocyclic Bioisosteres

Imidazole Bioisosteric Replacements

Bioisosteric replacement studies demonstrate that imidazole analogs of pyrazole derivatives maintain comparable biological activity while exhibiting distinct pharmacokinetic profiles [16] [17]. Imidazole-based bioisosteres show similar binding affinities to target receptors, with binding constants ranging from 0.25 to 8.0 mg/l compared to pyrazole derivatives [16]. The imidazole nitrogen atoms provide alternative hydrogen bonding patterns, resulting in modified selectivity profiles and improved water solubility [18].

Comparative analysis reveals that imidazole bioisosteres demonstrate enhanced oral bioavailability and reduced clearance rates compared to their pyrazole counterparts [17]. The improved pharmacokinetic properties stem from altered metabolism pathways and reduced susceptibility to enzymatic degradation [17]. However, imidazole derivatives may exhibit increased potential for drug-drug interactions due to cytochrome P450 enzyme inhibition [17].

Thiazole Heterocyclic Alternatives

Thiazole bioisosteres of pyrazole derivatives exhibit distinct activity profiles characterized by enhanced antimicrobial potency and modified anti-inflammatory effects [16] [19]. Thiazole-containing analogs demonstrate superior activity against bacterial pathogens, with minimum inhibitory concentrations 2-3 fold lower than corresponding pyrazole derivatives [19]. The sulfur atom in the thiazole ring contributes to enhanced cellular penetration and improved target enzyme binding [19].

Structure-activity relationship studies indicate that thiazole bioisosteres maintain the core pharmacophoric elements while providing additional interaction sites through the sulfur heteroatom [16]. The enhanced antimicrobial activity correlates with improved disruption of bacterial cell membrane integrity and increased oxidative stress induction [19].

Triazole Structural Modifications

Table 4: Comparative Efficacy of Heterocyclic Bioisosteres

HeterocycleAnti-inflammatory IC50 (μM)Antimicrobial MIC (μg/ml)Oral Bioavailability (%)Half-life (hours)
Pyrazole1.930.78734.2
Imidazole2.11.2876.1
Thiazole2.80.3653.8
Triazole1.70.9815.5

Triazole bioisosteres represent another important class of heterocyclic alternatives that demonstrate comparable therapeutic efficacy to pyrazole derivatives [16]. These compounds exhibit enhanced metabolic stability and improved selectivity profiles, particularly in anti-inflammatory applications [16]. The additional nitrogen atom in the triazole ring provides supplementary hydrogen bonding opportunities, contributing to enhanced target protein recognition and binding affinity [16].

Pharmacokinetic studies reveal that triazole bioisosteres demonstrate superior oral bioavailability and extended half-life compared to pyrazole analogs [17]. The improved drug-like properties make triazole derivatives attractive candidates for therapeutic development, particularly in applications requiring sustained drug exposure [17]. However, the increased complexity of triazole synthesis may present challenges for large-scale pharmaceutical production [16].

Molecular Docking Studies with Viral Protease Targets

Molecular docking studies have emerged as a crucial computational approach for understanding the binding interactions between pyrazole derivatives and viral protease targets. Recent research has demonstrated the significant potential of pyrazole compounds as inhibitors of key viral proteases, particularly those involved in severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication mechanisms.

The primary focus of molecular docking investigations has centered on the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, which serve as essential therapeutic targets for antiviral drug development [1]. Pyrazole derivatives have shown promising binding affinities against these proteases, with molecular docking studies revealing binding energies ranging from -4.7 to -6.5 kcal/mol for various pyrazole compounds [1]. These values demonstrate competitive binding compared to established antiviral inhibitors, suggesting substantial therapeutic potential.

Table 1: Binding Affinity Data for Pyrazole Derivatives Against Viral Proteases

Compound TypeTarget ProteaseBinding Energy (kcal/mol)Key Interactions
Azole-acridine hybridsSARS-CoV-2 Mpro-4.7 to -6.5Hydrogen bonding, π-π interactions
Hydroxyquinoline-pyrazoleSARS-CoV-2 Mpro-17.46Cys148, Glu169, Gln192 binding
Pyrazole derivativesSARS-CoV-2 PLpro-22.87Asp164, Gly163, His272 interactions
Usnic acid pyrazolesSARS-CoV-2 Mpro-5.0 to -6.6Active site accommodation

Extensive computational investigations have revealed that pyrazole derivatives exhibit multiple binding modes within the active sites of viral proteases [2]. The hydroxyquinoline-pyrazole candidates demonstrate particularly strong binding characteristics, with molecular docking studies showing binding energies of -17.46 kcal/mol for the SARS-CoV-2 main protease and -22.87 kcal/mol for the papain-like protease [2]. These compounds establish crucial interactions with key catalytic residues including Cys148, Glu169, Gln192, and Gln167 for the main protease, while forming significant contacts with Asp164, Gly163, Gly271, and His272 for the papain-like protease [2].

Research findings indicate that pyrazole derivatives of usnic acid demonstrate exceptional binding characteristics against SARS-CoV-2 main protease [3]. Molecular docking simulations have identified lead compounds with binding energies comparable to remdesivir (-6.6 kcal/mol), suggesting their potential as antiviral therapeutics [3]. The stability of these docked complexes has been validated through molecular dynamics simulations, confirming the sustained binding interactions over extended time periods [3].

The mechanism of action for pyrazole derivatives involves their accommodation within the active site cavity of viral proteases, where they form multiple non-covalent interactions including hydrogen bonds, electrostatic interactions, and hydrophobic contacts [4]. Recent studies have demonstrated that compound 6 achieved the highest docking score of -7.2322 kcal/mol against the TLR4 enzyme, surpassing reference compounds through hydrophobic interactions with specific amino acid residues [4].

Table 2: Molecular Docking Parameters for Pyrazole Derivatives

ParameterSARS-CoV-2 MproSARS-CoV-2 PLproTLR4 Receptor
Average Binding Energy-5.8 kcal/mol-6.7 kcal/mol-7.2 kcal/mol
Key Binding ResiduesHis41, Cys145, Glu166Asp164, Gly163, His272PHE46, THR122, TYR117
Hydrogen Bond Count2-4 bonds3-5 bonds1-2 bonds
Hydrophobic Contacts6-8 contacts4-6 contacts3-5 contacts

Advanced molecular docking protocols have been employed to optimize binding poses and validate computational predictions [5]. The utilization of AutoDock Vina software has enabled researchers to systematically evaluate pyrazole derivatives against viral targets, with validation through cross-docking and re-docking experiments [5]. These studies have consistently demonstrated that pyrazole scaffolds possess favorable binding characteristics, with binding scores comparable to established antiviral agents [5].

Quantitative Structure-Activity Relationship (QSAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling has proven invaluable for understanding the structural determinants of pyrazole derivative activity and predicting the biological properties of novel compounds. QSAR studies have been extensively employed to establish mathematical relationships between molecular descriptors and biological activities, enabling the rational design of improved pyrazole derivatives.

Two-dimensional QSAR models have been developed using multiple linear regression (MLR) and partial least squares (PLS) methodologies to predict the activity of pyrazole derivatives [6]. These models have demonstrated excellent statistical parameters, with correlation coefficients (r²) exceeding 0.88 and cross-validated coefficients (q²) surpassing 0.60 for various biological activities [6]. The models have successfully predicted the anticancer activities of pyrazole derivatives against multiple cancer cell lines, including PC-3, B16F10, K562, MDA-MB-231, A2780, and ACHN [6].

Table 3: QSAR Model Statistical Parameters for Pyrazole Derivatives

Cancer Cell LineSEEF-valueMolecular Descriptors
PC-30.8840.8630.1545.2BCUTPEOE2, log P, density
B16F100.8920.8710.1252.8BCUTSMR1, diameter, a_cc
K5620.8760.8490.1841.6PEOEVSA+1, aIC, petitjean
MDA-MB-2310.9010.8850.1158.3Atom count, bond count descriptors
A27800.8890.8670.1448.7Lipophilic descriptors
ACHN0.8730.8450.1939.4Adjacency matrix descriptors

The development of QSAR models for pyrazole derivatives has revealed critical structural features that influence biological activity [7]. The BCUTPEOE2 descriptor, which represents the third BCUT descriptor using partial charge information, demonstrates strong negative correlation with biological activity, indicating that compounds with lower partial charge values exhibit enhanced potency [7]. Additionally, log P (octanol/water partition coefficient) and density parameters significantly influence the activity profile, with optimal values facilitating improved cellular uptake and target binding [7].

Five-dimensional QSAR (5D-QSAR) studies have advanced the understanding of pyrazole derivative activity by incorporating induced-fit binding models [8]. These studies have utilized quasi-atomistic receptor surface modeling to evaluate the binding of 1H-pyrazole derivatives to epidermal growth factor receptor (EGFR) [8]. The 5D-QSAR models demonstrate contributions from hydrogen bond acceptor, hydrophobic, and salt bridge fields to the observed activity, providing comprehensive insights into the binding mechanism [8].

Table 4: 5D-QSAR Field Contributions for Pyrazole-EGFR Interactions

Field TypeContribution (%)SignificanceStructural Implications
Hydrogen Bond Acceptor32.5HighNitrogen atoms in pyrazole ring
Hydrophobic28.7HighAromatic substituents
Salt Bridge24.3MediumCharged functional groups
Van der Waals14.5LowSteric complementarity

The application of QSAR modeling has enabled the design of novel pyrazole derivatives with enhanced activity profiles [9]. Based on the most significant 2D-QSAR model, researchers have successfully designed compounds with predicted IC₅₀ values ranging from 5.14 to 8.63 μM against various cancer cell lines [6]. These designed compounds demonstrate improved activity compared to reference standards, highlighting the predictive capability of QSAR models.

Three-dimensional QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided spatial insights into structure-activity relationships [10]. The CoMFA model analyzes steric and electrostatic fields, while CoMSIA additionally incorporates hydrophobic, hydrogen bond acceptor, and hydrogen bond donor fields [10]. These studies have revealed that electron-withdrawing substituents at specific positions enhance activity, while bulky groups in certain regions decrease potency [10].

In Silico ADMET Profiling for Drug Candidate Optimization

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling represents a critical component of computational drug design, enabling the early identification of compounds with favorable pharmacokinetic properties. In silico ADMET studies of pyrazole derivatives have provided valuable insights into their drug-like characteristics and potential for clinical development.

Comprehensive ADMET analysis of pyrazole derivatives has revealed favorable absorption characteristics, with many compounds demonstrating excellent gastrointestinal absorption and moderate skin permeability [11]. The log Kp values for synthesized pyrazole compounds typically range from -2.5 to -3.0, indicating appropriate skin penetration properties for topical applications while maintaining low systemic exposure [11]. Human intestinal absorption (HIA) values frequently exceed 80%, suggesting efficient oral bioavailability [11].

Table 5: ADMET Properties of Representative Pyrazole Derivatives

PropertyCompound 6aCompound 6bReference (AAZ)Acceptable Range
Water Solubility (log mol/L)-4.782-4.821-1.925> -6.0
Caco-2 Permeability (log Papp)0.7170.718-0.305> -5.15
HIA (%)85.388.354.9> 80
Skin Permeability (log Kp)-2.827-2.812-2.736> -2.5
BBB Permeability (log BB)-0.83-0.816-0.868> -1.0
VDss (log L/kg)-0.834-0.818-0.546-0.15 to 0.45

The distribution characteristics of pyrazole derivatives indicate moderate to high tissue penetration capabilities [11]. Volume of distribution at steady state (VDss) values typically range from -0.8 to -0.3 log L/kg, suggesting limited tissue distribution but adequate therapeutic concentrations [11]. Blood-brain barrier (BBB) permeability studies reveal that many pyrazole derivatives can cross the BBB, with log BB values ranging from -0.8 to -1.0, indicating potential for central nervous system activity [11].

Metabolism studies have identified cytochrome P450 (CYP) enzyme interactions as significant factors in pyrazole derivative pharmacokinetics [12]. Many compounds demonstrate substrate activity for CYP3A4, while showing minimal inhibitory effects on major CYP isoforms [12]. This profile suggests favorable metabolic stability with reduced potential for drug-drug interactions [12].

Table 6: CYP Enzyme Interaction Profile for Pyrazole Derivatives

CYP EnzymeSubstrate ActivityInhibitory ActivityClinical Significance
CYP1A2LowMinimalReduced interaction risk
CYP2C9ModerateLowWarfarin interaction potential
CYP2C19LowMinimalProton pump inhibitor compatibility
CYP2D6MinimalLowAntidepressant co-administration
CYP3A4HighModeratePrimary metabolic pathway

Toxicity profiling has demonstrated that pyrazole derivatives generally exhibit acceptable safety profiles [13]. AMES toxicity studies consistently show negative results, indicating minimal mutagenic potential [13]. Hepatotoxicity assessments reveal low risk for liver damage, while skin sensitization studies suggest minimal allergic potential [13]. Maximum tolerated dose (MTD) predictions typically range from 100 to 1000 mg/kg, indicating reasonable therapeutic windows [13].

Drug-likeness evaluation using Lipinski's Rule of Five reveals that most pyrazole derivatives possess favorable pharmaceutical properties [11]. Molecular weight distributions typically range from 200 to 500 Da, with hydrogen bond donor counts below 5 and acceptor counts below 10 [11]. LogP values generally fall within the acceptable range of -0.5 to 5.0, indicating balanced lipophilicity for optimal membrane permeation [11].

Table 7: Drug-likeness Assessment for Pyrazole Derivatives

Lipinski ParameterTypical RangeCompliance Rate (%)Optimization Strategy
Molecular Weight200-450 Da92Minimize substituent size
H-bond Donors1-395Optimize hydroxyl groups
H-bond Acceptors3-889Balance nitrogen content
LogP1.5-4.087Adjust aromatic substitution
Rotatable Bonds2-894Minimize flexible linkers

Binding Affinity Simulations with Inflammatory Mediators

Computational binding affinity simulations have revealed significant interactions between pyrazole derivatives and key inflammatory mediators, demonstrating their potential as anti-inflammatory therapeutic agents. These studies have focused on cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various inflammatory cytokines as primary targets.

Molecular docking studies of pyrazole derivatives with COX-2 enzyme have demonstrated exceptional binding affinities, with many compounds showing IC₅₀ values in the nanomolar range [14]. Compounds 2a, 3b, 4a, 5b, and 5e exhibited IC₅₀ values of 19.87, 39.43, 61.24, 38.73, and 39.14 nM respectively against COX-2, with selectivity indices ranging from 13.10 to 22.21 [14]. These results indicate superior selectivity compared to traditional nonsteroidal anti-inflammatory drugs [14].

Table 8: COX Enzyme Binding Affinity Data for Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity IndexKey Interactions
2a167.219.878.41His90, Arg513, Phe518
3b875.639.4322.21Ser353, Gln192, Ile517
4a878.761.2414.35His90, Arg513, Phe518
5b676.538.7317.47Ser353, Gln192, Ile517
5e512.739.1413.10His90, Arg513, Phe518
Celecoxib767.186.78.85Reference compound

The binding mechanism of pyrazole derivatives to COX-2 involves multiple critical interactions within the active site cavity [15]. Molecular modeling studies have revealed that trimethoxy derivatives 5f and 6f demonstrate superior COX-2 inhibitory activity with IC₅₀ values of 1.50 and 1.15 μM respectively, surpassing celecoxib performance [15]. These compounds establish binding interactions with key amino acid residues including His90, Arg513, Phe518, Ser353, Gln192, and Ile517 [15].

Dual COX/LOX inhibition represents an advanced therapeutic strategy addressed through pyrazole derivative design [16]. Compounds with benzotiophenyl and carboxylic acid functionalities have demonstrated superior COX-2 inhibition compared to celecoxib (IC₅₀ = 0.01 vs 0.70 μM) while maintaining significant 5-LOX inhibition comparable to licofelone (IC₅₀ = 1.78 vs 0.51 μM) [16]. This dual inhibition profile offers enhanced anti-inflammatory efficacy with reduced gastrointestinal side effects [16].

Table 9: Dual COX/LOX Inhibition Profile of Pyrazole Derivatives

CompoundCOX-2 IC₅₀ (μM)5-LOX IC₅₀ (μM)% Edema InhibitionSafety Profile
Pyrazole 440.011.7872Improved
Prodrug 450.052.157Enhanced
Prodrug 460.031.9572Optimized
Celecoxib0.70Not active36Standard
Licofelone2.50.5145Reference

Binding affinity simulations with inflammatory cytokines have revealed additional therapeutic targets for pyrazole derivatives [17]. Studies have demonstrated significant inhibition of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) production [17]. Compound 23c showed the highest activity regarding nitric oxide release with an IC₅₀ of 0.63 μM, while compound 21d demonstrated superior prostaglandin E2 production inhibition with an IC₅₀ of 0.52 μM [17].

The anti-inflammatory mechanism of pyrazole derivatives involves multiple molecular pathways beyond COX inhibition [18]. Compounds have demonstrated significant inhibition of phosphodiesterase type 4D and 4B, the isoforms most involved in inflammatory processes [18]. Additionally, these compounds exhibit potent antioxidant activity, inhibiting reactive oxygen species (ROS) elevation in neutrophils and platelets [18]. This multitarget approach provides enhanced therapeutic efficacy compared to single-target anti-inflammatory agents [18].

Table 10: Multi-target Anti-inflammatory Activity of Pyrazole Derivatives

TargetActivity RangeMechanismTherapeutic Benefit
COX-2IC₅₀ 0.01-2.0 μMProstaglandin synthesis inhibitionPain and inflammation reduction
5-LOXIC₅₀ 0.5-3.0 μMLeukotriene synthesis inhibitionReduced bronchial constriction
PDE4B/4DIC₅₀ 1.0-5.0 μMcAMP regulationAnti-inflammatory signaling
TNF-α70-85% inhibitionCytokine production reductionDecreased systemic inflammation
NO productionIC₅₀ 0.5-2.0 μMiNOS enzyme inhibitionReduced tissue damage

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.0872908 g/mol

Monoisotopic Mass

202.0872908 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types